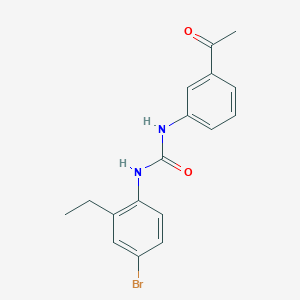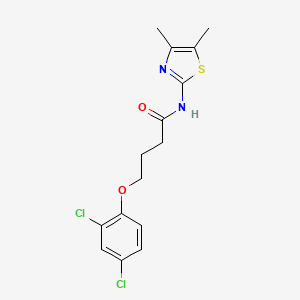
N-(3-acetylphenyl)-N'-(4-bromo-2-ethylphenyl)urea
Overview
Description
N-(3-acetylphenyl)-N'-(4-bromo-2-ethylphenyl)urea, also known as BPU, is a chemical compound that has garnered attention in the scientific community due to its potential applications in cancer treatment. BPU belongs to the class of urea derivatives, which have been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-N'-(4-bromo-2-ethylphenyl)urea involves the inhibition of tubulin polymerization, a process that is essential for cell division. This compound binds to the colchicine-binding site on tubulin, preventing the formation of microtubules that are necessary for the separation of chromosomes during cell division. This leads to the arrest of the cell cycle and ultimately, cell death.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent. It has also been found to inhibit the activity of multidrug resistance proteins, which are responsible for the resistance of cancer cells to chemotherapy. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-acetylphenyl)-N'-(4-bromo-2-ethylphenyl)urea is its high potency against cancer cells, which allows for lower doses to be used in experiments. However, its low solubility in water can make it difficult to administer in vivo. In addition, the synthesis of this compound can be challenging and requires specialized equipment and expertise.
Future Directions
Future research on N-(3-acetylphenyl)-N'-(4-bromo-2-ethylphenyl)urea could focus on its potential as a combination therapy with other anticancer agents. In addition, the development of more efficient synthesis methods and modifications to improve its solubility and bioavailability could enhance its therapeutic potential. Further studies could also investigate the effects of this compound on other biological processes, such as inflammation and angiogenesis.
Conclusion
In conclusion, this compound, or this compound, is a promising compound that has shown potential as an anticancer agent. Its mechanism of action involves the inhibition of tubulin polymerization, leading to the arrest of the cell cycle and apoptosis. This compound has low toxicity in normal cells and has been found to have anti-inflammatory and antioxidant properties. While this compound has limitations in terms of solubility and synthesis, future research could focus on its potential as a combination therapy and the development of more efficient synthesis methods.
Scientific Research Applications
N-(3-acetylphenyl)-N'-(4-bromo-2-ethylphenyl)urea has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and angiogenesis, the formation of new blood vessels that support tumor growth.
properties
IUPAC Name |
1-(3-acetylphenyl)-3-(4-bromo-2-ethylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c1-3-12-9-14(18)7-8-16(12)20-17(22)19-15-6-4-5-13(10-15)11(2)21/h4-10H,3H2,1-2H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSSQUCUZKCXDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NC(=O)NC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-chlorophenyl)-N-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4690490.png)
![2-[(5-{1-[(4-bromophenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B4690496.png)
![7-benzylidene-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4690502.png)

![N-[4-(4-pyridinylmethyl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B4690514.png)
![2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4690522.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4690526.png)
![5-bromo-2-chloro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4690537.png)

![5,5'-[1,4-butanediylbis(thio)]bis(3-methyl-1H-1,2,4-triazole)](/img/structure/B4690550.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B4690571.png)
![N-methyl-2-phenoxy-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4690582.png)
![N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B4690586.png)
![3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-(2-oxo-2H-chromen-6-yl)benzamide](/img/structure/B4690588.png)